molecular formula C10H16N2 B2938878 (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine CAS No. 2248171-71-1

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine

Cat. No.: B2938878
CAS No.: 2248171-71-1
M. Wt: 164.252
InChI Key: WKHWXKYDXAHHAH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methylpyridine.

    Alkylation: The 5-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propan-1-amine chain.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of chiral catalysts or resolution agents is crucial to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential precursor for the development of therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: Employed in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

  • (2S)-2-Methyl-3-(5-ethylpyridin-3-yl)propan-1-amine
  • (2S)-2-Methyl-3-(5-methylpyridin-2-yl)propan-1-amine
  • (2S)-2-Methyl-3-(4-methylpyridin-3-yl)propan-1-amine

Uniqueness:

  • Structural Differences: The position and type of substituents on the pyridine ring differentiate (2S)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine from similar compounds.
  • Biological Activity: The specific arrangement of atoms and functional groups can lead to unique interactions with biological targets, resulting in distinct pharmacological profiles.

Properties

IUPAC Name

(2S)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHWXKYDXAHHAH-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CN=C1)C[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.